molecular formula C15H18ClN5O B2717885 azepan-1-yl(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1291867-80-5

azepan-1-yl(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2717885
CAS No.: 1291867-80-5
M. Wt: 319.79
InChI Key: OMBWRRMPPVJYPJ-UHFFFAOYSA-N
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Description

Azepan-1-yl(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is a complex organic compound that features a triazole ring substituted with a chlorophenyl group and an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepan-1-yl(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone typically involves a multi-step process. One common method includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The chlorophenyl group is introduced via a nucleophilic substitution reaction, and the azepane moiety is attached through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

Azepan-1-yl(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of azepan-1-yl(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets. The triazole ring and chlorophenyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Azepane derivatives: Compounds with similar azepane moieties but different substituents.

    Triazole derivatives: Compounds featuring the triazole ring with various substituents.

    Chlorophenyl derivatives: Compounds with the chlorophenyl group attached to different functional groups.

Uniqueness

Azepan-1-yl(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

azepan-1-yl-[5-(4-chloroanilino)-2H-triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O/c16-11-5-7-12(8-6-11)17-14-13(18-20-19-14)15(22)21-9-3-1-2-4-10-21/h5-8H,1-4,9-10H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBWRRMPPVJYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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